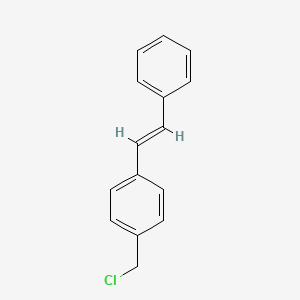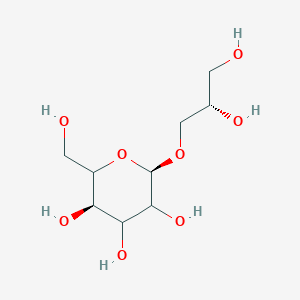
5-Hydroxy Thiabendazole-13C2,15N
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy Thiabendazole-13C2,15N is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of Thiabendazole, a benzimidazole fungicide and parasiticide. The compound is labeled with carbon-13 and nitrogen-15 isotopes, which makes it useful for tracing and studying metabolic pathways, pharmacokinetics, and environmental impact .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy Thiabendazole-13C2,15N involves the incorporation of carbon-13 and nitrogen-15 isotopes into the molecular structure of Thiabendazole. The process typically starts with the synthesis of labeled precursors, followed by their incorporation into the target molecule through a series of chemical reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the isotopic labels are correctly integrated .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The compound is usually produced in specialized facilities equipped to handle stable isotopes and ensure their accurate incorporation into the target molecule .
Analyse Chemischer Reaktionen
Types of Reactions
5-Hydroxy Thiabendazole-13C2,15N undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzimidazole compounds .
Wissenschaftliche Forschungsanwendungen
5-Hydroxy Thiabendazole-13C2,15N has a wide range of scientific research applications:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.
Biology: Employed in metabolic studies to trace the pathways and transformations of Thiabendazole in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Thiabendazole.
Industry: Applied in environmental studies to track the fate and impact of Thiabendazole in various ecosystems
Wirkmechanismus
The mechanism of action of 5-Hydroxy Thiabendazole-13C2,15N is similar to that of Thiabendazole. It primarily inhibits the enzyme fumarate reductase, which is specific to helminths. This inhibition disrupts the energy metabolism of the parasites, leading to their death. The compound also suppresses egg and larval production, further reducing the parasite population .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiabendazole: The parent compound, used as a fungicide and parasiticide.
5-Hydroxy Thiabendazole: The non-labeled version of the compound.
Other Benzimidazole Derivatives: Compounds such as Albendazole and Mebendazole, which have similar antiparasitic properties
Uniqueness
5-Hydroxy Thiabendazole-13C2,15N is unique due to its stable isotope labeling, which allows for precise tracking and study in various scientific applications. This isotopic labeling provides a significant advantage in research settings, enabling detailed analysis of metabolic pathways and environmental impact .
Eigenschaften
CAS-Nummer |
1391052-65-5 |
|---|---|
Molekularformel |
C₈¹³C₂H₇N₂¹⁵NOS |
Molekulargewicht |
220.23 |
Synonyme |
2-(4-Thiazolyl)-1H-benzimidazol-6-ol-13C2,15N; 5-Hydroxythiabendazole-13C2,15N; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl (2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-phenylmethoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B1146904.png)
![1-[(2R)-N'-Boc-2-amino-2-cyclohexylacetyl]-N-(4'-cyanobenzyl)-2-L-azetidinecarboxamide-d11](/img/structure/B1146911.png)





